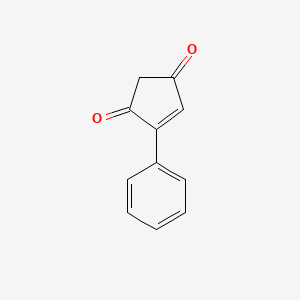

4-Phenyl-4-cyclopentene-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51306-96-8 |

|---|---|

Molecular Formula |

C11H8O2 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

4-phenylcyclopent-4-ene-1,3-dione |

InChI |

InChI=1S/C11H8O2/c12-9-6-10(11(13)7-9)8-4-2-1-3-5-8/h1-6H,7H2 |

InChI Key |

QITPWMNZOAJALK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C=C(C1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyl 4 Cyclopentene 1,3 Dione and Its Functionalized Derivatives

Established Synthetic Pathways to the Cyclopentenedione (B8730137) Core

Traditional methods for assembling the cyclopentenedione core often involve multi-step reaction sequences, condensation reactions, and Knoevenagel condensations. These established pathways provide reliable access to the fundamental structure of 4-phenyl-4-cyclopentene-1,3-dione.

Multi-Step Reaction Sequences for Core Structure Assembly

The construction of complex organic molecules like this compound frequently relies on multi-step synthesis. vapourtec.com This approach involves a series of sequential reactions where starting materials are converted into intermediate compounds, which are subsequently transformed into the final product. pearson.com The strategic planning of each reaction is crucial, considering factors like yield, selectivity, and the compatibility of functional groups. pearson.com

A common strategy in multi-step synthesis is retrosynthetic analysis, which involves mentally deconstructing the target molecule to identify simpler precursors. youtube.com For cyclopentene (B43876) derivatives, a typical multi-step approach might begin with a readily available starting material like cyclopentane (B165970). pearson.com A sequence of reactions, such as free radical bromination followed by elimination, can introduce the necessary unsaturation. chegg.com

One documented synthesis of a cyclopentene-1,3-dione derivative starts from 2-acetylfuran (B1664036). scielo.br The initial reduction of the acetyl group, followed by acid-catalyzed rearrangement, furnishes a 4-hydroxy-5-methylcyclopenten-2-one intermediate. scielo.br Subsequent isomerization and further transformations can then lead to the desired cyclopentenedione structure. scielo.br This exemplifies how a multi-step sequence can be designed to build the core cyclopentenedione ring system with specific substituents.

Condensation and Substitution Reactions in Cyclopentenedione Synthesis

Condensation reactions are fundamental to the synthesis of cyclopentenedione derivatives. The Aldol (B89426) condensation, in particular, is a powerful tool for forming carbon-carbon bonds. isca.me This reaction can occur between two aldehydes, two ketones, or an aldehyde and a ketone, and often the initial addition product readily dehydrates to form an α,β-unsaturated carbonyl compound. isca.memasterorganicchemistry.com

A notable example is the Claisen-Schmidt condensation, a variation of the Aldol condensation, which involves the reaction of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks one. masterorganicchemistry.com This method is particularly relevant for synthesizing compounds like this compound, where a phenyl group is attached to the cyclopentene ring. The synthesis of 2-cyclopentene-1-one derivatives has been successfully achieved through the Aldol condensation of benzil (B1666583) with a ketone containing an α-hydrogen in the presence of a base like sodium hydroxide. isca.me

The following table summarizes the yields of various 2-cyclopentene-1-one derivatives synthesized via Aldol condensation:

| Benzil Derivative | Ketone | Product Yield (%) |

| 4,4'-Dibromobenzil | Acetone | 85 |

| Benzil | Acetone | 78 |

| 4,4'-Dichlorobenzil | Acetone | 82 |

| 4,4'-Dimethylbenzil | Acetone | 72 |

| Benzil | Cyclopentanone (B42830) | 75 |

This data is illustrative of the yields achievable through Aldol condensation for the synthesis of related cyclopentenone structures. isca.me

Substitution reactions also play a crucial role. For instance, α,α-disubstituted cyclopentenes can be synthesized enantioselectively using a chiral N-heterocyclic carbene catalyst. organic-chemistry.org This involves the in-situ generation of a chiral enol from an α,β-unsaturated aldehyde, which then reacts with a ketone. organic-chemistry.org

Knoevenagel Condensation Approaches for α,β-Unsaturated Dicarbonyl Systems

The Knoevenagel condensation is a versatile and widely employed method for synthesizing α,β-unsaturated carbonyl compounds. purechemistry.orgtaylorandfrancis.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a malonic ester or a β-diketone, in the presence of a basic catalyst. purechemistry.orgwikipedia.org The reaction proceeds through nucleophilic addition followed by dehydration to form a carbon-carbon double bond. wikipedia.org

This reaction is particularly useful for creating the α,β-unsaturated dicarbonyl system present in cyclopentenediones. The mechanism involves three main steps: deprotonation of the active methylene compound by a base to form a nucleophilic enolate ion, nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde or ketone, and subsequent dehydration to form the final product. alfa-chemistry.com

A significant modification of this reaction is the Doebner modification, which utilizes pyridine (B92270) as the solvent and is employed when one of the activating groups on the nucleophile is a carboxylic acid, such as malonic acid. wikipedia.orgorganic-chemistry.org This variation often results in condensation accompanied by decarboxylation. wikipedia.org

The Knoevenagel condensation is a key step in the synthesis of various pharmaceuticals and natural products. For example, it has been used in the synthesis of the anti-inflammatory drug indomethacin (B1671933) and the anticancer drug paclitaxel. purechemistry.org

Advanced and Stereoselective Synthetic Strategies

Modern synthetic chemistry has seen the development of more sophisticated and selective methods for constructing complex molecules. These include metal-catalyzed reactions and electrochemical approaches, which offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Cyclizations)

Palladium-catalyzed reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the rapid assembly of polycyclic frameworks. rsc.org These reactions often exhibit high chemo-, enantio-, and diastereoselectivity. rsc.org

Palladium-catalyzed annulation reactions of conjugate acceptors with an allenyl boronic ester can produce substituted cyclopentenes in high yields and with good diastereoselectivity where applicable. nih.gov The proposed mechanism for these reactions involves the conjugate addition of a nucleophilic propargylpalladium complex. nih.gov

Furthermore, palladium-catalyzed cascade cyclizations are particularly effective for constructing complex structures in a single operation, enhancing synthetic efficiency. rsc.org These cascades can involve multiple ring-forming steps and have been applied to the synthesis of various natural products. rsc.org The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

The synthesis of cyclopropanes, which can be precursors or related structures to cyclopentenes, has also been achieved via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes. rsc.org

Electrochemical Methods in Cyclopentenedione Synthesis

Electrosynthesis has emerged as a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and catalysts. nih.govnih.gov It utilizes electricity to drive redox reactions, which can be used to generate radical intermediates for cyclization or coupling reactions. nih.gov

A straightforward method for preparing 1,4-diene derivatives bearing a cyclopentene skeleton has been developed using electrochemical oxidative cyclization and Hofmann elimination from readily available alkynes and γ,δ-unsaturated carboxylic acids. nih.gov The reaction proceeds with good to excellent yields and high functional group compatibility. nih.gov The proposed mechanism involves the anodic oxidation of a coordination intermediate to generate an oxygen radical, which then transforms into an alkyl radical. This radical undergoes addition to an alkyne, followed by an intramolecular 5-exo-trig cyclization to form the cyclopentene ring. nih.gov

The following table highlights the optimization of reaction conditions for the electrochemical synthesis of a 1,4-diene derivative:

| Entry | Catalyst | Base | Solvent | Yield (%) |

| 1 | Cp₂Fe | NaOH | DMF/HFIP | 84 |

| 2 | - | NaOH | DMF/HFIP | - |

| 3 | Cp₂Fe | - | DMF/HFIP | - |

This data demonstrates the necessity of both the catalyst and the base for the reaction to proceed efficiently. nih.gov

Electrochemical methods have also been applied to the synthesis of other cyclic systems, such as cyclopropanes and cyclobutanes, through the cycloaddition reactions of alkene radical cations. nih.gov

Rearrangement Reactions from Precursor Molecules

The formation of the cyclopentenedione ring system can be efficiently achieved through the rearrangement of precursor molecules. A notable example is the acid-catalyzed rearrangement of furylcarbinols. This strategy is employed in the total synthesis of certain natural cyclopentenedione derivatives. For instance, the synthesis of a derivative isolated from Piper carniconnectivum begins with the reduction of 2-acetylfuran to form a furylmethylcarbinol. globethesis.comredalyc.orgresearchgate.net This intermediate, when treated with an acid catalyst such as zinc chloride in aqueous dioxane, undergoes a rearrangement to yield a 4-hydroxy-5-methylcyclopent-2-enone. globethesis.comredalyc.org This transformation is a key step in constructing the five-membered ring from a furan (B31954) precursor.

Another significant rearrangement pathway involves the Amadori rearrangement in the context of carbohydrate chemistry, which can lead to the formation of 4-cyclopentene-1,3-dione (B1198131) from glucose-6-phosphate. researchgate.net While not a direct synthesis of the phenyl-substituted target, this demonstrates that the core cyclopentenedione structure can be accessed from readily available biomass-derived starting materials through rearrangement pathways.

The vinylcyclopropane-cyclopentene rearrangement is another powerful tool. Donor-acceptor cyclopropanes bearing an alkenyl group can be induced by a mild Lewis acid to isomerize into substituted cyclopentenes. nih.gov The selectivity of this reaction can be controlled by the choice of Lewis acid, leading to different isomers of the cyclopentene product. nih.gov This method provides a route to highly substituted cyclopentenes that can be precursors to functionalized cyclopentenediones.

| Rearrangement Type | Precursor | Key Reagents/Conditions | Product Type |

| Furylcarbinol Rearrangement | 2-Acetylfuran-derived carbinol | ZnCl₂-HCl, dioxane/H₂O, reflux | 4-Hydroxy-cyclopentenone |

| Amadori Rearrangement | Glucose-6-Phosphate | Thermal/Maillard reaction conditions | 4-Cyclopentene-1,3-dione |

| Vinylcyclopropane Rearrangement | Donor-acceptor cyclopropanes | Lewis Acids (e.g., Sc(OTf)₃) | Substituted cyclopentenes |

Cycloaddition-Based Routes to Substituted Cyclopentenediones (e.g., Diels-Alder in synthetic design)

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a cornerstone in the synthesis of cyclic compounds and are instrumental in building precursors for substituted cyclopentenediones. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered cyclohexene (B86901) ring with high regio- and stereoselectivity. This strategy is not a direct route to the five-membered cyclopentenedione ring but is crucial for synthesizing key intermediates.

A common approach involves the Diels-Alder reaction between a cyclopentadiene (B3395910) analog and a suitable dienophile, such as p-benzoquinone. This reaction has been shown to be accelerated in aqueous solutions, often providing higher yields compared to organic solvents. researchgate.net The resulting adduct, a polycyclic cage compound, contains the necessary carbon framework that can be subsequently modified and cleaved to yield a cyclopentane derivative.

The versatility of the Diels-Alder reaction allows for the introduction of various substituents onto the cyclohexene ring, which can then be carried through to the final cyclopentenedione product. The reaction works best when the dienophile contains electron-withdrawing groups, and the diene is locked in the reactive s-cis conformation, a condition inherent to cyclic dienes like cyclopentadiene. The endo product is typically favored kinetically in these reactions.

For example, the reaction between cyclopentadiene and maleic anhydride (B1165640) proceeds rapidly at room temperature to form the cis-5-norbornene-endo-2,3-dicarboxylic anhydride adduct. This adduct can then undergo further transformations, such as oxidation and decarboxylation, to ultimately furnish a substituted cyclopentane ring system.

| Diene | Dienophile | Key Conditions | Product Type |

| Cyclopentadiene | p-Benzoquinone | Water, room temperature | Polycyclic Diels-Alder adduct |

| Cyclopentadiene | Maleic Anhydride | Ethyl acetate/Hexane, room temp. | cis-5-Norbornene-endo-2,3-dicarboxylic anhydride |

| Isoprene (biomass-derived) | p-Benzoquinone | V-TiO₂ catalyst | Tricyclic alkane precursor |

Lewis Acid-Catalyzed Transformations of Cyclobutenedione Precursors

Lewis acid catalysis is a powerful tool for orchestrating complex chemical transformations, including the ring expansion of strained four-membered rings into five-membered ones. While cyclobutenediones are known to undergo facile ring-opening reactions, these can be harnessed for the synthesis of cyclopentenedione derivatives. acs.org

Research has shown that Lewis acids can promote the ring expansion of cyclobutane (B1203170) derivatives. For example, a Lewis acid-promoted annulation of azadienes and cyclobutamines proceeds through a Michael addition followed by a ring-expansion cascade to afford nitrogen-containing medium-sized rings. nih.gov Similarly, Lewis acids can trigger a vinylcyclopropane-cyclopentene rearrangement, converting donor-acceptor cyclopropanes into substituted cyclopentenes. nih.gov

More directly, Lewis acids are employed to catalyze the ring-opening of cyclobutanone (B123998) compounds. Simple cyclobutanones can be transformed into conjugated enones with good functional group tolerance under mild conditions using catalytic amounts of a Lewis acid. globethesis.com The intramolecular ring-opening/Friedel-Crafts reaction of benzylcyclobutanones can also be catalyzed by a Lewis acid to produce polysubstituted naphthalene (B1677914) derivatives, demonstrating the ability of Lewis acids to facilitate ring-opening and subsequent cyclization events. globethesis.com

In the context of forming cyclopentane rings, a combination of N-heterocyclic carbene (NHC) catalysis and a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) has been used for the annulation of enals with β,γ-unsaturated α-ketoesters. nih.gov The Lewis acid activates the ketoester towards conjugate addition, which is followed by an intramolecular aldol reaction to construct the highly substituted cyclopentanol (B49286) ring. nih.gov This demonstrates the essential role of Lewis acids in activating substrates for the formation of five-membered rings from acyclic or smaller ring precursors.

| Precursor | Lewis Acid/Catalyst System | Transformation | Product |

| β,β-diphenyl cyclobutanone | Lewis Acid (unspecified) | Ring-opening | Conjugated enone |

| Benzylcyclobutanones | Lewis Acid (unspecified) | Intramolecular ring-opening/Friedel-Crafts | Polysubstituted naphthalene |

| Enals and β,γ-unsaturated α-ketoesters | NHC / Ti(OiPr)₄ | [3+2] Annulation | Highly substituted cyclopentanol |

| Donor-acceptor cyclopropanes | Sc(OTf)₃ | Vinylcyclopropane-cyclopentene rearrangement | Substituted cyclopentene |

Total Synthesis of Specific Cyclopentenedione Derivatives

The total synthesis of naturally occurring cyclopentenedione derivatives showcases the practical application of various synthetic methodologies. A notable example is the synthesis of a cyclopentene-1,3-dione derivative isolated from the roots of Piper carniconnectivum. redalyc.orgresearchgate.net

Reduction: Sodium borohydride (B1222165) (NaBH₄) reduction of 2-acetylfuran to the corresponding furylmethylcarbinol. redalyc.org

Rearrangement: Piancatelli rearrangement of the furylcarbinol using ZnCl₂-HCl in aqueous dioxane to form 4-hydroxy-5-methylcyclopenten-2-one. redalyc.org

Isomerization: Treatment with a phosphate (B84403) buffer isomerized the cyclopentenone to 4-hydroxy-2-methylcyclopenten-2-one. redalyc.org

Oxidation: The resulting hydroxyketone was oxidized with manganese dioxide (MnO₂) to yield the corresponding diketone. redalyc.org

Acylation: The final step involved an acylation coupling to attach the side chain, yielding the target natural product as a mixture of geometric isomers. redalyc.org

This synthesis highlights a combination of reduction, rearrangement, oxidation, and coupling reactions to build the complex natural product from a simple, commercially available starting material.

| Starting Material | Key Intermediate | Number of Steps | Overall Yield | Target Molecule |

| 2-Acetylfuran | 4-hydroxy-2-methylcyclopenten-2-one | 8 | 11% | Piper carniconnectivum cyclopentenedione |

Formation of Ferrocenyl-Substituted Cyclopentenediones

The incorporation of a ferrocenyl group into the cyclopentenedione structure introduces unique electrochemical and structural properties. A direct and convenient method for the synthesis of ferrocenyl-cyclopentenedione compounds has been developed. rsc.org

This approach involves the hydrolysis of a ferrocenyl-cyclopentenone precursor. The synthesis starts with a ferrocenyl-cyclopenta[d]pyridazine species, which is selectively oxidized in air to yield a ferrocenyl-cyclopentenone. rsc.org This cyclopentenone is then subjected to a hydrolysis reaction in a water/ethanol mixed solvent system in the presence of tin(II) chloride (SnCl₂) to generate the desired ferrocenyl-cyclopentenedione. rsc.org The ferrocenyl group plays a crucial role in directing these transformations. rsc.org

The synthesis of the necessary ferrocene (B1249389) precursors often begins with a Friedel-Crafts acylation of ferrocene itself. For example, reacting ferrocene with succinic anhydride in the presence of aluminum chloride can yield mono- or bis(3-carboxypropenoyl)-ferrocene, depending on the stoichiometry. These acylated ferrocenes can then be further elaborated into more complex structures.

| Ferrocene Precursor | Key Transformation | Reagents | Product |

| Ferrocenyl-cyclopenta[d]pyridazine | Selective Oxidation | Air, CH₂Cl₂ | Ferrocenyl-cyclopentenone |

| Ferrocenyl-cyclopentenone | Hydrolysis | SnCl₂, H₂O/EtOH | Ferrocenyl-cyclopentenedione |

| Ferrocene and Acetic Anhydride | Friedel-Crafts Acylation | H₃PO₄ | Acetylferrocene |

| Ferrocene and Succinic Anhydride | Friedel-Crafts Acylation | AlCl₃ | (3-Carboxypropenoyl)-ferrocene |

Chemical Reactivity and Mechanistic Investigations of 4 Phenyl 4 Cyclopentene 1,3 Dione

Fundamental Reaction Mechanisms Involving the Dicarbonyl System

The 1,3-dicarbonyl motif in 4-phenyl-4-cyclopentene-1,3-dione is central to its reactivity, influencing and participating in a variety of fundamental reaction mechanisms.

Dienophile and Diene Behavior in Cycloaddition Reactions (e.g., Diels-Alder Reactivity and Selectivity)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings through the concerted [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.org In this context, the electron-withdrawing nature of the dicarbonyl system in this compound enhances the electrophilicity of its carbon-carbon double bond, making it a competent dienophile. youtube.com The reaction proceeds by the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org Electron-withdrawing groups on the dienophile lower the energy of its LUMO, facilitating a more rapid reaction. organic-chemistry.org

The stereochemistry of the Diels-Alder reaction is a key feature, with the relative orientation of the diene and dienophile determining the stereochemical outcome of the product. libretexts.org Generally, the endo product is kinetically favored due to secondary orbital interactions. organic-chemistry.org However, the exo product is often thermodynamically more stable, and under reversible conditions, it may become the major product. libretexts.org

While the cyclopentenedione (B8730137) moiety typically acts as a dienophile, the conjugated system, in principle, could also allow it to function as a diene. However, its reactivity as a diene is less common and would depend on the electronic nature of the reacting partner. In an "inverse-electron-demand" Diels-Alder reaction, an electron-rich dienophile reacts with an electron-poor diene. organic-chemistry.org

A related and highly reactive dienophile is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which readily participates in hetero-Diels-Alder reactions. ed.govacgpubs.org These reactions are notably fast and efficient, even with less reactive dienes. ed.gov

Table 1: Factors Influencing Diels-Alder Reactivity

| Factor | Influence on Normal-Demand Diels-Alder |

|---|---|

| Dienophile Substituents | Electron-withdrawing groups increase reactivity. organic-chemistry.org |

| Diene Substituents | Electron-donating groups increase reactivity. youtube.com |

| Diene Conformation | Must be able to adopt an s-cis conformation. masterorganicchemistry.com |

| Stereoselectivity | Endo product is often the kinetic product. organic-chemistry.org |

Carbonylative Cyclization Processes and Ligand Control

Carbonylative cyclization represents a class of reactions where carbon monoxide is incorporated into a molecule to form a cyclic structure. While specific examples detailing the direct carbonylative cyclization of this compound are not prevalent in the provided search results, the general principles can be applied to its structural motifs. Such processes are often catalyzed by transition metals, and the choice of ligands coordinated to the metal center can exert significant control over the reaction's outcome, including regioselectivity and stereoselectivity.

Nucleophilic and Electrophilic Reactivity at Dione (B5365651) Centers

The dione centers of this compound are primary sites for both nucleophilic and electrophilic attack. The carbonyl carbons are electrophilic and are susceptible to attack by a wide range of nucleophiles. This can lead to the formation of addition products, which may subsequently undergo further transformations.

Conversely, the α-protons adjacent to the carbonyl groups are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles. The formation of the enolate is a key step in many of the derivatization reactions discussed below.

Derivatization and Functional Group Interconversions

The reactivity of the this compound core allows for a variety of derivatization and functional group interconversion reactions, expanding its synthetic utility.

Aldol (B89426) Addition Reactions of the Cyclopentenedione Moiety

The Aldol addition is a fundamental carbon-carbon bond-forming reaction in organic chemistry. youtube.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, also known as an aldol addition product. youtube.com The enolate of this compound, formed by deprotonation at the α-carbon, can act as the nucleophile in an Aldol reaction. youtube.com

This enolate can react with an aldehyde or ketone to form a new carbon-carbon bond. The initial product is a β-hydroxy dicarbonyl compound. This product can sometimes undergo dehydration, particularly under acidic or basic conditions with heating, to yield an α,β-unsaturated carbonyl compound, which is the product of an Aldol condensation. youtube.com Intramolecular aldol reactions are also possible if a suitable second carbonyl group is present within the same molecule, leading to the formation of a new ring. libretexts.org

Michael Addition Pathways and Subsequent Transformations

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The double bond in this compound is activated by the two adjacent carbonyl groups, making it an excellent Michael acceptor.

A wide variety of nucleophiles, known as Michael donors, can add to the β-position of the double bond. These include enolates, amines, and thiols. masterorganicchemistry.com The reaction proceeds via the formation of a new enolate intermediate, which is then protonated to give the 1,4-adduct. masterorganicchemistry.comyoutube.com

Table 2: Common Michael Donors and Acceptors

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |

|---|---|

| Enolates | α,β-Unsaturated ketones |

| Cuprates (Gilman reagents) | α,β-Unsaturated aldehydes |

| Amines | α,β-Unsaturated esters |

The initial Michael adduct can often undergo subsequent intramolecular reactions. For instance, if the nucleophile also contains a carbonyl group, the resulting intermediate can undergo an intramolecular Aldol reaction or Claisen condensation, leading to the formation of complex cyclic structures. This tandem Michael-Aldol sequence is known as the Robinson annulation, a powerful method for the synthesis of six-membered rings.

Halogenation Studies at the Methylene (B1212753) and Aromatic Positions

The introduction of halogen atoms to the this compound framework can occur at either the active methylene group of the cyclopentene (B43876) ring or the phenyl substituent. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the halogenating agent.

Studies have shown that bromination of related 4-cyclopentene-1,3-diones can lead to the formation of brominated disinfection byproducts in aqueous environments, particularly during chloramination of drinking water. thegoodscentscompany.com While specific studies on the direct halogenation of this compound are not extensively detailed in the provided results, the reactivity of the parent 4-cyclopentene-1,3-dione (B1198131) suggests that the methylene protons are susceptible to substitution.

The phenyl group, being an aromatic system, can undergo electrophilic aromatic substitution. Standard halogenation conditions, such as the use of a halogen with a Lewis acid catalyst, would be expected to introduce a halogen atom onto the phenyl ring. The position of substitution (ortho, meta, or para) would be influenced by the directing effects of the cyclopentene-1,3-dione substituent.

Table 1: Potential Halogenation Products of this compound

| Reagent | Potential Product(s) | Position of Halogenation |

| N-Bromosuccinimide (NBS), light | 2-Bromo-4-phenyl-4-cyclopentene-1,3-dione | Methylene |

| Br₂ / FeBr₃ | 4-(4-Bromophenyl)-4-cyclopentene-1,3-dione | Aromatic (para) |

| Cl₂ / AlCl₃ | 4-(4-Chlorophenyl)-4-cyclopentene-1,3-dione | Aromatic (para) |

Nitration and Introduction of Other Electron-Withdrawing Groups

The introduction of a nitro group (—NO₂) or other electron-withdrawing groups onto the phenyl ring of this compound can significantly alter its electronic properties and subsequent reactivity. Nitration is typically achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid.

The cyclopentene-1,3-dione moiety is generally considered to be a deactivating group, directing incoming electrophiles to the meta position of the phenyl ring. However, the resonance and inductive effects can be complex, and the precise outcome may require experimental verification. The introduction of electron-withdrawing groups is a key strategy in the design of compounds with specific biological activities, such as hypoxic cell radiosensitizers and protein tyrosine kinase inhibitors. thegoodscentscompany.comncats.io For instance, 2-nitroimidazoles containing a 2-aminomethylene-4-cyclopentene-1,3-dione moiety have been designed as antiangiogenic hypoxic cell radiosensitizers. thegoodscentscompany.com

Table 2: Potential Nitration Products of this compound

| Reagent | Potential Product(s) | Position of Nitration |

| HNO₃ / H₂SO₄ | 4-(3-Nitrophenyl)-4-cyclopentene-1,3-dione | Aromatic (meta) |

| 4-(4-Nitrophenyl)-4-cyclopentene-1,3-dione | Aromatic (para) |

Ring Expansion and Aromatization Processes

The five-membered ring of this compound can potentially undergo ring expansion reactions to form six-membered aromatic systems. Such transformations often involve skeletal rearrangements and can be promoted by various reagents or conditions. While direct evidence for ring expansion of this specific compound is not prevalent in the provided search results, related cyclopentenedione derivatives have been investigated in the context of forming larger ring systems or polycyclic structures.

Aromatization of the cyclopentene ring itself is not a facile process due to the presence of the dione functionality. However, under certain reductive or rearrangement conditions, transformation to a substituted phenol (B47542) or related aromatic compound could be envisioned.

Tautomerism and Isomerization Studies

This compound can exhibit tautomerism, a form of isomerization involving the migration of a proton and the shifting of double bonds. The primary tautomeric forms are the keto and enol forms. The dione can exist in equilibrium with its enol tautomer, 3-hydroxy-4-phenyl-2,4-cyclopentadien-1-one.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for studying such equilibria. nih.gov Studies on the parent 4-cyclopentene-1,3-dione and its derivatives have shown that they exist almost exclusively as rapidly interconverting enol-ketone tautomers. nih.gov The stability of the enol form is often enhanced by the formation of an intramolecular hydrogen bond and the creation of a conjugated system. Theoretical studies on related diones, such as 3-phenyl-2,4-pentanedione, have investigated the keto-enol tautomeric equilibrium in the gaseous phase and in various solvents, revealing that the keto form is generally more stable. orientjchem.org

Furthermore, geometric isomerism is possible in derivatives of this compound. For example, a study on a related cyclopentene-1,3-dione derivative isolated from Piper carniconnectivum reported the synthesis of a mixture of two geometric isomers. redalyc.org The presence of these isomers was confirmed by NMR spectroscopy, which showed distinct signals for the vinylic hydrogens of each isomer at room temperature that coalesced at higher temperatures. redalyc.org

Table 3: Tautomeric Forms of this compound

| Tautomer | Structure | Key Features |

| Keto Form | This compound | Two carbonyl groups |

| Enol Form | 3-Hydroxy-4-phenyl-2,4-cyclopentadien-1-one | Hydroxyl group, conjugated system |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Mass Spectrometry Techniques for Molecular Fragmentation Analysis (e.g., Electron Ionization Mass Spectrometry, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the analysis of 4-phenyl-4-cyclopentene-1,3-dione, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful hyphenated technique. nih.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The NIST Mass Spectrometry Data Center provides data for this compound, showing a total of 111 peaks in its mass spectrum. nih.gov The top three peaks by mass-to-charge ratio (m/z) are observed at 102, 172, and 116. nih.gov The peak at m/z 172 corresponds to the molecular ion [M]+, confirming the molecular weight of the compound. nih.gov The base peak at m/z 102 and the significant peak at m/z 116 represent characteristic fragments, providing valuable clues about the molecule's structure and the stability of the resulting fragment ions. Electron ionization (EI) is a common ionization method used in GC-MS, where high-energy electrons bombard the sample, leading to ionization and extensive fragmentation. nist.gov

| Property | Value |

| NIST Number | 150570 |

| Total Peaks | 111 |

| m/z Top Peak | 102 |

| m/z 2nd Highest | 172 |

| m/z 3rd Highest | 116 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy, Vapor Phase IR)

Vibrational spectroscopy, including infrared (IR) and vapor phase IR spectroscopy, is instrumental in identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational frequencies of their bonds.

The vapor phase IR spectrum of this compound has been recorded and is available in spectral databases. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl (C=O) groups of the dione (B5365651) functionality and the carbon-carbon double bonds (C=C) of the cyclopentene (B43876) and phenyl rings. The stretching vibrations of the C=O groups in a cyclic dione typically appear at a higher frequency than in acyclic ketones due to ring strain. The C=C stretching vibrations of the aromatic ring and the cyclopentene ring, as well as the C-H stretching and bending vibrations of both the aromatic and aliphatic protons, will also be present, providing a comprehensive fingerprint of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The protons on the phenyl group would appear in the aromatic region (typically δ 7-8 ppm). The olefinic proton on the cyclopentene ring would likely resonate downfield due to the influence of the adjacent carbonyl groups and the phenyl ring. The methylene (B1212753) protons of the cyclopentene ring would appear as a distinct signal, with its chemical shift influenced by the adjacent carbonyl group.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum of this compound would show distinct signals for the carbonyl carbons, the carbons of the phenyl ring, the vinylic carbons of the cyclopentene ring, and the methylene carbon. The chemical shifts of the carbonyl carbons are particularly characteristic and would appear significantly downfield.

While specific spectral data for this compound is not provided in the search results, related compounds like 4-cyclopentene-1,3-dione (B1198131) have available ¹H and ¹³C NMR data which can serve as a reference for interpreting the spectra of its phenyl-substituted derivative. nih.govchemicalbook.com

Electronic Spectroscopy for Electronic Transitions and Conjugation Studies (e.g., UV-Vis Spectroscopy, Cavity Ringdown Spectrum)

Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule and provides insights into the extent of conjugation.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The conjugation between the phenyl group, the double bond of the cyclopentene ring, and the two carbonyl groups creates an extended π-system, which would result in absorption bands at longer wavelengths (bathochromic shift) compared to non-conjugated systems.

Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive absorption spectroscopy technique that has been used to study the electronic transitions of related molecules like 4-cyclopentene-1,3-dione. nih.govrsc.orgpicarro.com For 4-cyclopentene-1,3-dione, a very weak electronic transition (T1(n,π*) ← S0) was observed near 487 nm. nih.gov The origin-band maximum for this transition was found at 20540.0 ± 0.5 cm⁻¹. nih.gov Analysis of the vibronically resolved bands allowed for the determination of fundamental frequencies for several vibrational modes in the T1 excited state. nih.gov Such studies on the phenyl-substituted derivative would provide valuable information about how the phenyl group influences the electronic structure and excited state dynamics of the cyclopentene-1,3-dione core.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of non-volatile compounds. A reversed-phase (RP) HPLC method has been described for the analysis of the related compound 4-cyclopentene-1,3-dione, using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For applications requiring mass spectrometric detection, the phosphoric acid can be replaced with a volatile acid like formic acid. sielc.com This methodology could be adapted for the analysis of this compound to assess its purity and for preparative separations.

Gas Chromatography (GC): As mentioned in the mass spectrometry section, GC is well-suited for the analysis of volatile compounds like this compound. The retention time of the compound in the GC column is a characteristic property that can be used for its identification and quantification. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram. The NIST Chemistry WebBook provides extensive gas chromatography data for the parent compound, 4-cyclopentene-1,3-dione, including retention indices on various columns, which can be a useful reference. nist.gov

Theoretical and Computational Chemistry Studies of 4 Phenyl 4 Cyclopentene 1,3 Dione

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For 4-Phenyl-4-cyclopentene-1,3-dione, such studies would be invaluable for elucidating its behavior at a molecular level.

Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the three-dimensional structure and energetics of molecules. While chemical databases like PubChem provide computed properties for this compound, such as a molecular weight of 172.18 g/mol , these are typically the result of standardized calculation protocols. nih.gov Detailed, peer-reviewed studies that investigate the compound's optimized geometry, including specific bond lengths and angles, using various DFT functionals and basis sets are not readily found. Such studies would provide a more nuanced understanding of the molecule's stable conformations. nih.govsigmaaldrich.com

Computational Elucidation of Reaction Mechanisms and Transition States

Investigating how a molecule reacts is crucial for its application in chemical synthesis. Computational methods can map out the energy landscape of a chemical reaction, identifying the intermediate steps and the high-energy transition states that govern the reaction rate. sigmaaldrich.com There are currently no available research articles that specifically detail the computational elucidation of reaction mechanisms or the calculation of transition state structures involving this compound. Studies on related but different molecules show that such analyses can reveal whether reactions are likely to occur and what products they would favor. researchgate.net

Analysis of Orbital Interactions and Electron Affinities

The distribution and energy of a molecule's frontier molecular orbitals (HOMO and LUMO) are key to its reactivity. wikipedia.org Analysis of these orbitals helps predict how the molecule will interact with other reagents. msu.edu For the parent compound, 4-Cyclopentene-1,3-dione (B1198131), experimental data on its electron affinity and ionization energy are available. nist.gov A study on its electronic transitions has also been published. nih.gov However, a specific analysis of the orbital interactions and a calculated electron affinity for this compound are not present in the surveyed literature.

Molecular Simulation Techniques

Beyond the quantum realm of electrons, molecular simulations can predict the behavior of molecules on a larger scale, such as their interactions in a solution or condensed phase.

Monte Carlo Simulations for Molecular Interactions

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, often used to study the interactions between molecules. This technique can provide insight into the thermodynamic properties of a system. At present, there are no specific studies applying Monte Carlo simulations to analyze the molecular interactions of this compound.

Quantitative Structure-Reactivity and Structure-Activity Relationship (QSAR/QSRR) Modeling

QSAR and QSRR models are statistical tools that correlate a compound's chemical structure with its reactivity or biological activity. These models are instrumental in fields like drug discovery and materials science for predicting the properties of new, untested compounds. nih.gov A search of the scientific literature did not yield any QSAR or QSRR studies that have developed models based on this compound or its derivatives. Research in this area for other chemical series, such as 4-phenylpiperidine (B165713) derivatives, demonstrates the potential of this approach. nih.gov

Stereochemical Control and Facial Selectivity Prediction in Chemical Reactions

The stereochemical outcome of chemical reactions involving planar or near-planar cyclic molecules like this compound is of paramount importance in synthetic chemistry. The approach of a reagent to the two faces of the cyclopentene (B43876) ring can lead to different stereoisomers. Predicting and controlling this "facial selectivity" is a key challenge. Theoretical and computational chemistry provide powerful tools to understand the underlying factors that govern this selectivity, offering insights that can guide the design of stereoselective syntheses.

Computational methods, particularly density functional theory (DFT), are instrumental in elucidating the mechanisms and predicting the stereochemical outcomes of reactions involving cyclic ketones and enones. nih.govacademie-sciences.frnaist.jp These studies typically focus on analyzing the transition states of the reactions, as the relative energies of the transition states leading to different stereoisomers determine the product distribution. The facial selectivity is generally governed by a combination of steric and electronic factors. nih.govnaist.jpdocumentsdelivered.com

In the context of this compound, several types of reactions are of interest for stereochemical analysis:

Nucleophilic Additions to Carbonyl Groups: The two carbonyl groups in the molecule present prochiral centers. The addition of a nucleophile can occur from either the Re or Si face of each carbonyl, potentially leading to a mixture of diastereomers. Computational models can predict the preferred face of attack by analyzing the steric hindrance around the carbonyl groups and the electronic properties of the molecule. nih.govacademie-sciences.frdocumentsdelivered.com For instance, a recent study devised a method to predict facial selectivity by quantifying steric and orbital factors for the nucleophile approaching the π-plane faces of various cyclic ketones. nih.govdocumentsdelivered.com This approach analyzes the total electron density and frontier orbital distributions to explain the selectivity for a range of nucleophiles. nih.govdocumentsdelivered.com

Conjugate Additions (Michael Additions): The α,β-unsaturated ketone system in this compound is susceptible to conjugate addition. The facial selectivity of this addition is influenced by the phenyl substituent at the 4-position, which can direct the incoming nucleophile to the opposite face of the ring to minimize steric repulsion. Computational studies on similar cyclic enones have shown that organocatalysts can effectively control the stereochemical outcome of Michael additions. nih.goveurekaselect.commdpi.com Theoretical models can be used to investigate the interactions between the substrate, the nucleophile, and the catalyst in the transition state, thereby predicting the major stereoisomer formed.

Hydrogenation Reactions: The catalytic hydrogenation of the carbon-carbon double bond or the carbonyl groups can also proceed with facial selectivity. The stereochemical outcome of the hydrogenation of cyclic enones has been shown to be influenced by the catalyst and the substrate structure. princeton.eduacs.org Computational modeling can help in understanding the binding of the substrate to the catalyst surface and the subsequent hydrogen transfer, providing predictions for the facial selectivity.

Diels-Alder Reactions: The double bond in the cyclopentene ring can act as a dienophile in Diels-Alder reactions. The facial selectivity of the cycloaddition would be influenced by the phenyl group, which could sterically block one face of the double bond, and also by the electronic effects of the dione (B5365651) functionality. Theoretical studies on Diels-Alder reactions of cyclopentadiene (B3395910) derivatives have demonstrated the utility of computational methods in predicting the stereochemical and regiochemical outcomes. nih.govnih.govmdpi.comresearchgate.netmdpi.com

To quantitatively predict the facial selectivity in reactions of this compound, a typical computational approach would involve the following steps:

Conformational Analysis: Identifying the most stable conformation of the reactant molecule.

Transition State Searching: Locating the transition state structures for the approach of the reagent from both faces of the molecule.

Energy Calculations: Calculating the energies of the transition states using a suitable level of theory (e.g., DFT with an appropriate basis set). The difference in the activation energies for the two pathways allows for the prediction of the diastereomeric or enantiomeric excess.

Analysis of Intermolecular Interactions: Examining the non-covalent interactions (e.g., steric repulsion, hydrogen bonding, electrostatic interactions) in the transition states to understand the origin of the selectivity.

The following table summarizes the key factors influencing facial selectivity and the computational methods used for their analysis in reactions relevant to this compound.

| Reaction Type | Key Factors Influencing Facial Selectivity | Relevant Computational Methods |

| Nucleophilic Addition | Steric hindrance around the carbonyl groups, orbital interactions (LUMO distribution), electrostatic potential. nih.govnaist.jpdocumentsdelivered.com | DFT calculations of transition state energies, analysis of frontier molecular orbitals (FMO), mapping of electrostatic potential surfaces. |

| Michael Addition | Steric hindrance from the phenyl group, catalyst-substrate interactions, conformational effects of the five-membered ring. nih.goveurekaselect.commdpi.com | QM/MM (Quantum Mechanics/Molecular Mechanics) methods for large catalyst systems, analysis of non-covalent interactions in the transition state. |

| Hydrogenation | Substrate binding to the catalyst surface, steric approach control. princeton.eduacs.org | Modeling of surface-adsorbate interactions, calculation of binding energies and activation barriers for hydrogen transfer. |

| Diels-Alder Reaction | Steric hindrance from the phenyl group, secondary orbital interactions, distortion/interaction analysis. nih.govnih.gov | DFT calculations of transition state geometries and energies, analysis of orbital overlaps. |

Mechanistic Insights into the Biological Activity of 4 Phenyl 4 Cyclopentene 1,3 Dione and Its Analogs

Role as a Synthetic Intermediate for Biologically Relevant Scaffolds

The cyclopentene (B43876) ring is a fundamental structural motif present in a multitude of natural products and biologically significant molecules. nih.gov Its utility as a versatile building block is well-established in the total synthesis of complex bioactive compounds. nih.gov The 4-cyclopentene-1,3-dione (B1198131) core, in particular, serves as a valuable precursor for creating more complex molecular architectures.

For instance, the cyclopentene framework can be incorporated into peptidomimetics and natural product hybrids. nih.gov This is achieved through methodologies like asymmetric Michael addition–hemiacetalization followed by diastereoselective intramolecular isocyanide-based multicomponent reactions. nih.gov Such strategies allow for the construction of structurally diverse and complex compounds, including those with cyclopentenyl scaffolds fused with peptides and saccharides. nih.gov The ability to readily functionalize the cyclopentene ring makes it an attractive starting point for the synthesis of novel therapeutic agents.

Molecular Mechanisms of Enzyme Inhibition

Protein Tyrosine Kinase (PTK) Inhibition Mechanisms

Protein tyrosine kinases (PTKs) are crucial enzymes that regulate cellular processes like growth and differentiation. nih.gov Their aberrant activation is often linked to the development of cancer, making them a key target for anticancer therapies. nih.gov A series of 2-hydroxyarylidene-4-cyclopentene-1,3-diones have been synthesized and evaluated as PTK inhibitors. researchgate.net These compounds, synthesized through a modified Knoevenagel reaction, have shown promise as antitumor agents with low mitochondrial toxicity. researchgate.net

One such derivative, TX-1123, has demonstrated potent antitumor activity as a tyrphostin, a class of PTK inhibitors. researchgate.net The mechanism of action for some PTK inhibitors involves binding to the reactive sulfhydryl (SH) groups of the kinase, leading to its inactivation. nih.gov This specific interaction provides a basis for their selectivity in targeting cancer cells.

Eukaryotic Elongation Factor 2 Kinase (eEF2K) Inhibition Pathways

Eukaryotic elongation factor 2 kinase (eEF2K) is another important enzyme involved in protein synthesis and has been identified as a potential therapeutic target in cancers like triple-negative breast cancer. nih.gov Inhibition of eEF2K can restrict protein translation elongation, thereby suppressing tumor growth. nih.gov

Several inhibitors of eEF2K have been developed, including derivatives of 4-cyclopentene-1,3-dione. For example, TX-1918, a 2-((3,5-dimethyl-4-hydroxyphenyl)methylene)-4-cyclopentene-1,3-dione, was identified as an eEF2K inhibitor with an in vitro IC50 of 0.44 μM. researchgate.net Another notable eEF2K inhibitor is A484954, a pyrido[2,3-d]pyrimidine-2,4-dione derivative, which has been shown to reduce eEF2K activity in breast cancer cells. researchgate.netsigmaaldrich.com The inhibition of eEF2K by these compounds can lead to vasorelaxation and a decrease in blood pressure, as demonstrated by the effects of A484954 in rats. nih.gov

Mechanistic Basis of Antifungal Activity, such as Chitin (B13524) Synthesis Inhibition

While the direct mechanism of chitin synthesis inhibition by 4-phenyl-4-cyclopentene-1,3-dione is not extensively detailed in the provided results, the broader class of heterocyclic compounds to which it belongs has shown significant antifungal properties. For instance, 1,2,4-triazole (B32235) derivatives are known to be potent antifungal agents. nih.gov The development of resistance to existing fungicidal agents necessitates the exploration of new compounds with novel mechanisms of action. nih.gov Piperidin-4-one derivatives have also exhibited noteworthy antifungal activity, suggesting that the core heterocyclic structure is crucial for this biological effect. biomedpharmajournal.org

Investigation of Antibacterial Properties against Specific Microorganisms

The antibacterial potential of compounds related to this compound has been investigated against various pathogenic bacteria. For example, derivatives of 5,5-diphenylimidazolidine-2,4-dione have shown activity against human pathogenic microorganisms. The mechanism of action for some antibacterial agents involves the disruption of bacterial cell division by interfering with the formation of the Z-ring, a structure composed of FtsZ subunits. nih.gov Substituted 1-phenylnaphthalenes, which share a phenyl-substituted core structure, have been evaluated for their antibacterial effects against Staphylococcus aureus and Enterococcus faecalis. nih.gov Furthermore, 4-allylbenzene-1,2-diol, isolated from Piper austrosinense, has demonstrated strong antibacterial activity against several plant pathogens by damaging the integrity of the cell membrane and increasing its permeability. nih.gov

Elucidation of Antitumor and Cytostatic Action Mechanisms at the Cellular Level

The antitumor activity of this compound analogs is multifaceted and involves various cellular mechanisms. As previously discussed, the inhibition of PTKs and eEF2K are key pathways through which these compounds exert their anticancer effects. researchgate.netnih.gov

The inhibition of eEF2K, for instance, can synergize with other metabolic inhibitors, such as glutaminase (B10826351) inhibitors, to suppress the growth of triple-negative breast cancer cells. nih.gov This combined approach can trigger cell cycle arrest and cell death under metabolically unfavorable conditions for the cancer cells. nih.gov

Furthermore, some phenyl-substituted compounds act as antimitotic agents, blocking cell cycle progression and inducing apoptosis in cancer cells. mdpi.com For example, certain phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates have shown potent antiproliferative activities in the nanomolar range against breast cancer cells. mdpi.com These compounds can delay or decrease tumor growth in vivo, as demonstrated in mouse xenograft models. mdpi.com

Molecular Pathways of Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant properties of cyclopentenedione (B8730137) derivatives, including analogs of this compound, are attributed to their ability to modulate key signaling pathways and interact with reactive oxygen species (ROS). While direct studies on this compound are limited, research on related compounds provides significant insights into its potential mechanisms of action.

A central mechanism underlying the anti-inflammatory effects of cyclopentenone derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. Studies on compounds like 3-methyl-1,2-cyclopentanedione have demonstrated potent anti-inflammatory effects by significantly reducing the phosphorylation of IκB (inhibitor of κB). This action prevents the translocation of NF-κB into the nucleus, thereby suppressing the expression of downstream targets such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like interleukin-6 (IL-6), as well as adhesion molecules like VCAM-1 and MCP-1. nih.gov Furthermore, some cyclopentenone prostaglandins (B1171923) have been shown to block the degradation of the NF-κB inhibitor IκB-α, which also prevents NF-κB from moving to the nucleus and activating genes. nih.gov

The antioxidant activity of these compounds is often linked to their ability to suppress ROS levels. nih.gov For phenolic derivatives, the antioxidant mechanism can involve hydrogen atom transfer (HAT) or single electron transfer (SET), where the phenolic hydroxyl group plays a key role in neutralizing free radicals. The presence of a phenyl group in this compound suggests it may also exhibit such antioxidant capabilities. Some antioxidant compounds have also been shown to enhance the activity of endogenous antioxidant enzymes, such as glutathione (B108866) peroxidase and glutathione reductase, providing another layer of cellular protection against oxidative stress.

Interaction with Biological Macromolecules and Cellular Targets (e.g., Proteins)

The electrophilic nature of the cyclopentenedione ring is a key feature in its interaction with biological macromolecules. The α,β-unsaturated ketone moiety in cyclopentenones makes them susceptible to Michael addition reactions with nucleophilic residues on proteins, particularly the thiol group of cysteine residues. This covalent modification can alter the function of target proteins and is a primary mechanism for the biological activity of these compounds.

Research on cyclopentenone prostaglandins has shown that they can selectively form covalent adducts with specific proteins. nih.gov Notably, components of the transcription factor NF-κB have been identified as targets. nih.gov By covalently modifying NF-κB, these compounds can directly inhibit its ability to bind to DNA and activate the transcription of pro-inflammatory genes. This provides a direct molecular link between the chemical reactivity of the cyclopentenedione core and its anti-inflammatory effects.

The interaction with proteins is not indiscriminate and can be influenced by other cellular factors. For instance, the cellular thiol glutathione (GSH) can modulate the extent of protein modification by cyclopentenones. GSH can react with the cyclopentenone, or with the target protein, thereby influencing the selectivity and efficiency of the interaction. nih.gov The presence of a phenyl substituent, as in this compound, can also influence the reactivity and selectivity of these interactions.

Natural Occurrence and Biosynthetic Pathways of Cyclopentenedione Derivatives

While synthetic routes to this compound are established, its natural occurrence has not been definitively documented in the reviewed literature. However, the core cyclopentenedione structure is found in nature. For instance, the unsubstituted 4-cyclopentene-1,3-dione has been identified in tobacco (Nicotiana tabacum). imperial.ac.uk A proposed biosynthetic pathway for 4-cyclopentene-1,3-dione suggests its formation from glucose-6-phosphate. nih.gov

Furthermore, more complex cyclopentenedione derivatives have been isolated from natural sources. For example, a cyclopentene-1,3-dione derivative has been isolated from the roots of Piper carniconnectivum, indicating that plants from the Piper genus can produce such compounds. researchgate.net The biosynthesis of alkaloids, a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, often involves amino acid precursors like phenylalanine and tyrosine. imperial.ac.uk While not strictly an alkaloid, the presence of a phenyl group in this compound suggests a potential biosynthetic link to the shikimate pathway, which is responsible for producing aromatic amino acids. However, a specific biosynthetic pathway for this compound has not been elucidated.

Future Directions and Emerging Research Avenues for 4 Phenyl 4 Cyclopentene 1,3 Dione

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of green and sustainable synthetic processes. For 4-Phenyl-4-cyclopentene-1,3-dione, research is anticipated to move beyond traditional synthetic methods towards more environmentally benign and efficient alternatives.

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, offers a highly selective and sustainable route to complex molecules. nih.govastrazeneca.com Enzymes operate under mild conditions, reducing energy consumption and waste generation. astrazeneca.com Research into the enzymatic synthesis of dicarbonyl compounds is a growing field. researchgate.net For instance, the biocatalytic synthesis of polyesters has been demonstrated using enzymes like lipase (B570770) from Candida antarctica. nih.gov Future work could focus on identifying or engineering enzymes, such as dioxygenases or other oxidoreductases, that can catalyze the formation of the this compound scaffold from readily available precursors. The discovery that this compound is a biodegradation product of biphenyl (B1667301) suggests that microbial or isolated enzymatic systems could be developed for its synthesis.

Green Chemistry Approaches: The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the development of new synthetic routes. mdpi.com For example, methods for the green synthesis of cyclopentanone (B42830) derivatives from biomass-derived furfural (B47365) are being explored. rsc.orgresearchgate.net A potential future route to this compound could involve the catalytic conversion of biomass-derived platform chemicals. Additionally, the use of greener solvents and catalysts, such as NaOH-promoted cycloaddition reactions, presents a pathway to more sustainable syntheses of related spirocyclopentane structures. frontiersin.org The development of processes with high atom economy, minimizing waste, will be a key focus.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable enzymes. nih.govastrazeneca.com | Identification and engineering of specific enzymes, optimization of fermentation or biocatalytic processes. |

| Green Chemistry | Use of renewable feedstocks, high atom economy, reduced environmental impact, safer solvents. mdpi.com | Development of catalytic systems for conversion of biomass, solvent-free reaction conditions. rsc.orgresearchgate.netfrontiersin.org |

| Traditional Synthesis | Established methodologies, scalability. | Optimization for higher yields, reduction of hazardous reagents and byproducts. |

Advanced Computational Studies for Predictive Design of Derivatives

Computational chemistry offers powerful tools for the rational design of novel molecules with desired properties, thereby accelerating the discovery process and reducing the need for extensive empirical screening.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that relates the chemical structure of a series of compounds to their biological activity. mdpi.commdpi.com By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized analogs. This approach has been successfully applied to other cyclic diones, such as cyclobutenedione derivatives, to predict their inhibitory activities. nih.govnih.govresearchgate.net Future research will likely involve the synthesis of a focused library of this compound derivatives, the evaluation of their biological activities (for example, as potential enzyme inhibitors), and the subsequent development of robust QSAR models.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding orientation and affinity of a molecule to a biological target, such as an enzyme active site. mdpi.comnih.govnih.govresearchgate.netebi.ac.uk This information is invaluable for understanding the mechanism of action and for designing more potent derivatives. For instance, docking studies have been used to investigate the binding of indole (B1671886) derivatives to cyclooxygenase enzymes. mdpi.com Future studies on this compound would involve docking it and its virtual derivatives into the active sites of relevant biological targets to guide the design of new therapeutic agents. Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex over time. nih.gov

Table 2: Computational Approaches for Derivative Design

| Computational Method | Application to this compound | Expected Outcome |

| QSAR | Predict biological activity of novel derivatives based on their chemical structure. mdpi.commdpi.com | Identification of key structural features for desired activity, guiding synthetic efforts. |

| Molecular Docking | Predict binding modes and affinities to biological targets (e.g., enzymes). mdpi.comnih.gov | Elucidation of mechanism of action, design of more potent and selective inhibitors. |

| Molecular Dynamics | Simulate the dynamic behavior and stability of the molecule-target complex. nih.gov | Assessment of binding stability and conformational changes over time. |

Exploration of Novel Catalytic Transformations

The dicarbonyl and alkene functionalities within this compound make it a versatile substrate for a variety of catalytic transformations, opening up avenues for the synthesis of novel and complex molecular architectures.

Asymmetric Catalysis: The development of enantioselective catalytic reactions is a cornerstone of modern organic synthesis. The prochiral nature of the this compound scaffold makes it an ideal candidate for asymmetric transformations. For example, Ag(I)-catalyzed asymmetric 1,3-dipolar cycloadditions have been used for the kinetic resolution of racemic cyclopentene-1,3-diones. acs.org Future research could explore the use of chiral catalysts, including metal complexes and organocatalysts, to effect enantioselective additions to the double bond or the carbonyl groups of this compound.

Catalytic Hydrogenation and Functionalization: Catalytic hydrogenation of the cyclopentene (B43876) ring or one or both carbonyl groups can lead to a variety of saturated and partially saturated derivatives with different stereochemistries and functionalities. The hydrogenation of related cyclic 1,3-diones to 1,3-diols has been studied using heterogeneous catalysts like Ru/C. nih.govacs.org Exploring different catalysts and reaction conditions for the hydrogenation of this compound could provide access to a range of novel cyclopentane (B165970) derivatives. Furthermore, catalytic methods for the C-H functionalization of the phenyl ring or the cyclopentene backbone could lead to a diverse array of new compounds.

Interdisciplinary Applications in Functional Materials and Supramolecular Chemistry

The unique chemical structure of this compound suggests its potential as a building block in the development of advanced materials with tailored properties.

Functional Polymers: Dione-containing molecules can serve as monomers in polymerization reactions to create functional polymers. youtube.comacs.orgrsc.orgnih.gov The dicarbonyl groups of this compound could be exploited for the synthesis of polyesters, polyamides, or other polymers through condensation reactions. The phenyl group can be further functionalized to tune the properties of the resulting polymers, such as their solubility, thermal stability, or optical properties. For instance, the synthesis of functional fluorescent polymers has been achieved through the modification of precursor polymers. acs.org Future research could investigate the polymerization of this compound and its derivatives to create new materials for applications in electronics, photonics, or biomedicine.

Supramolecular Chemistry: Supramolecular chemistry involves the study of non-covalent interactions between molecules to form well-defined assemblies. wikipedia.orgnih.govnih.gov The carbonyl groups of this compound can participate in hydrogen bonding and other non-covalent interactions, making it a potential building block for supramolecular structures. nih.gov In host-guest chemistry, a host molecule can encapsulate a guest molecule, leading to changes in their properties. youtube.comnih.govrsc.orgresearchgate.net The cyclic nature and functional groups of this compound suggest its potential use as either a host or a guest in such systems. For example, the self-assembly of cyclic peptide-polymer conjugates can be controlled through host-guest chemistry. rsc.org Investigating the self-assembly behavior of this compound and its ability to form complexes with other molecules could lead to the development of new sensors, drug delivery systems, or responsive materials.

Q & A

Q. What experimental designs are optimal for synthesizing 4-Phenyl-4-cyclopentene-1,3-dione?

A factorial design approach is recommended to systematically evaluate variables such as reaction temperature, catalyst loading, and solvent polarity. Pre-experimental screening (e.g., one-factor-at-a-time) can identify critical parameters before full optimization. Quasi-experimental designs with control groups (e.g., traditional vs. novel synthetic routes) allow comparative analysis of yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Combined use of NMR (¹H, ¹³C, and DEPT for structural elucidation), IR (to confirm functional groups like the diketone), and high-resolution mass spectrometry (HRMS) ensures accurate molecular identification. Gas-phase thermochemistry data (e.g., enthalpy of formation) from NIST standards can validate computational models .

Q. How can researchers assess the thermal stability of this compound?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify decomposition temperatures and enthalpy changes. Cross-referencing experimental data with computational predictions (e.g., density functional theory, DFT) enhances reliability. Standardized protocols from NIST ensure reproducibility .

Q. What solvent systems are suitable for recrystallizing this compound?

Polar aprotic solvents (e.g., DMSO, DMF) or mixed solvents (e.g., ethanol/water) are empirically tested for solubility and crystal formation. Phase diagrams and solubility parameters (Hansen solubility parameters) guide solvent selection. Purity is verified via melting point analysis and HPLC .

Q. How should researchers design a kinetic study for reactions involving this compound?

Use pseudo-first-order conditions with excess reactants to isolate rate constants. In-situ monitoring (e.g., UV-Vis spectroscopy) tracks intermediate formation. Data fitting to Arrhenius or Eyring equations reveals activation parameters. Replicate experiments and statistical validation (e.g., ANOVA) minimize errors .

Advanced Research Questions

Q. What mechanistic insights can DFT calculations provide for this compound’s reactivity?

DFT simulations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict regioselectivity in cycloadditions or nucleophilic attacks. Comparing theoretical ΔG‡ values with experimental kinetic data validates mechanistic pathways. Ontological alignment (e.g., electron-deficient diketone behavior) ensures hypothesis coherence .

Q. How can AI-driven tools optimize reaction conditions for derivatives of this compound?

Machine learning algorithms (e.g., Bayesian optimization) process historical reaction data to predict optimal catalysts, solvents, and temperatures. COMSOL Multiphysics integrates AI for real-time parameter adjustments in flow reactors. Autonomous laboratories enable high-throughput screening of reaction spaces .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Meta-analyses of dose-response curves and assay conditions (e.g., cell lines, incubation times) identify variability sources. Epistemological frameworks (e.g., reproducibility hierarchies) prioritize studies with rigorous controls. Structure-activity relationship (SAR) models differentiate bioactive conformers .

Q. How do steric and electronic effects influence this compound’s role in multicomponent reactions?

Hammett plots correlate substituent effects on reaction rates. X-ray crystallography and molecular docking reveal steric clashes or π-π interactions. Comparative studies with analogs (e.g., 4-methylcyclopentene derivatives) isolate electronic contributions .

Q. What interdisciplinary approaches enhance the functionalization of this compound?

Integrate chemical biology (e.g., glycoconjugation for targeted drug delivery) and materials science (e.g., polymer crosslinking). Collaborative frameworks like ICReDD combine computational reaction design, cheminformatics, and robotic synthesis for rapid innovation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.